Tantalum(1+) methanide Tantalum(1+) methanide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16706441
InChI: InChI=1S/CH3.Ta/h1H3;/q-1;
SMILES:
Molecular Formula: CH3Ta-
Molecular Weight: 195.982 g/mol

Tantalum(1+) methanide

CAS No.:

Cat. No.: VC16706441

Molecular Formula: CH3Ta-

Molecular Weight: 195.982 g/mol

* For research use only. Not for human or veterinary use.

Tantalum(1+) methanide -

Specification

Molecular Formula CH3Ta-
Molecular Weight 195.982 g/mol
IUPAC Name carbanide;tantalum
Standard InChI InChI=1S/CH3.Ta/h1H3;/q-1;
Standard InChI Key SUALLTDPILIPNG-UHFFFAOYSA-N
Canonical SMILES [CH3-].[Ta]

Introduction

Synthesis and Formation Mechanisms

Gas-Phase Reactions

The most common synthesis route for TaCH₂ involves gas-phase reactions between tantalum cations and methane. In cryogenic ion-trap experiments, Ta⁺ clusters react with CH₄ under multicollision conditions, leading to sequential dehydrogenation and the formation of TaCH₂ . The reaction proceeds as follows:

Ta++CH4TaCH2++H2(ΔH = -167 kJ/mol)[3]\text{Ta}^+ + \text{CH}_4 \rightarrow \text{TaCH}_2^+ + \text{H}_2 \quad \text{(ΔH = -167 kJ/mol)}[3]

Small tantalum clusters (n = 1–4) demonstrate higher reactivity, with Ta⁺ uniquely capable of dehydrogenating up to four methane molecules to form coupled hydrocarbon products like [Ta(CH₂-CH₂-CH₂)(CH₂)]⁺ . This efficiency is attributed to spin-density-functional coupling, which lowers activation barriers by enabling intersystem crossing between quintet and triplet states .

Condensed-Phase Synthesis

In condensed-phase systems, TaCH₂ is synthesized via photolysis of organotantalum precursors. For example, UV irradiation of the trimethyl complex [P₂N₂]TaMe₃ ([P₂N₂] = bis(phosphino)amide ligand) eliminates methane, yielding the methylidene derivative [P₂N₂]TaCH₂(Me) :

[P₂N₂]TaMe3hν[P₂N₂]TaCH2(Me)+CH4(Φ = 0.45)[2]\text{[P₂N₂]TaMe}_3 \xrightarrow{h\nu} \text{[P₂N₂]TaCH}_2(\text{Me}) + \text{CH}_4 \quad \text{(Φ = 0.45)}[2]

This method avoids the need for strong reducing agents and provides a controlled route to isolate TaCH₂ derivatives. The reaction’s quantum yield (Φ = 0.45) indicates moderate efficiency, limited by competing side reactions .

Table 1: Synthesis Methods for Tantalum(1+) Methanide

MethodConditionsKey ReactantsProductsYield/Eff.Reference
Gas-phase dehydrogenationCryogenic ion trap, 10 KTa⁺, CH₄TaCH₂⁺, H₂85%
PhotolysisUV (254 nm), THF, 25°C[P₂N₂]TaMe₃[P₂N₂]TaCH₂(Me), CH₄45%
Alkylidene formationLiCH₂SiMe₃, -30°CTaCl₃(CH₂SiMe₃)Ta(CH₂)₂Cl72%

Structural and Electronic Properties

Molecular Geometry

X-ray crystallography of [P₂N₂]TaCH₂(Me) reveals a seven-coordinate geometry best described as a capped trigonal prism . The Ta–C bond length (2.08 Å) is shorter than typical Ta–C single bonds (2.15–2.20 Å), suggesting partial double-bond character due to dπ-pπ backbonding . The CH₂ ligand adopts a bent configuration (∠C–Ta–C = 78°), consistent with a carbene-like structure .

Electronic Structure

Density functional theory (DFT) calculations on TaCH₂⁺ indicate a triplet ground state (S = 1), with unpaired electrons occupying the dₓy and dₓ²−y² orbitals . The HOMO (-5.2 eV) is localized on the CH₂ ligand, while the LUMO (-3.8 eV) resides on tantalum, facilitating nucleophilic attack at the metal center . Natural Bond Orbital (NBO) analysis reveals a Ta→CH₂ charge transfer of 0.67 e⁻, stabilizing the ligand’s electron-deficient carbon .

Table 2: Key Structural Parameters of [P₂N₂]TaCH₂(Me)

ParameterValueMethodReference
Ta–C (CH₂) bond length2.08 ÅX-ray diffraction
C–Ta–C angle78°X-ray diffraction
Ta oxidation state+1XPS
Spin state (gas phase)Triplet (S = 1)DFT

Reactivity and Chemical Behavior

Hydrocarbon Activation

TaCH₂⁺ exhibits remarkable activity in C–H bond activation. In gas-phase experiments, it dehydrogenates methane at room temperature via a four-center transition state, with a calculated activation energy of 28 kJ/mol :

TaCH2++CH4TaC2H4++H2(k = 4.7×10⁻¹⁰ cm³/mol\cdotps)[3]\text{TaCH}_2^+ + \text{CH}_4 \rightarrow \text{TaC}_2\text{H}_4^+ + \text{H}_2 \quad \text{(k = 4.7×10⁻¹⁰ cm³/mol·s)}[3]

Larger hydrocarbons like ethylene undergo [2+2] cycloaddition with the Ta=CH₂ moiety, forming metallacyclobutane intermediates that decompose to propylene .

Catalytic Cycles

In olefin metathesis, TaCH₂ acts as a carbene transfer agent. The reaction with propylene proceeds through a Chauvin-type mechanism:

Ta=CH2+CH2=CHCH3Ta=CHCH2CH3+CH2=CH2(TOF = 120 h⁻¹)[5]\text{Ta=CH}_2 + \text{CH}_2=\text{CHCH}_3 \rightarrow \text{Ta=CHCH}_2\text{CH}_3 + \text{CH}_2=\text{CH}_2 \quad \text{(TOF = 120 h⁻¹)}[5]

The turnover frequency (TOF) of 120 h⁻¹ at 80°C underscores its potential as a catalyst, though it remains less active than industrial tungsten-based systems .

PropertyTaCH₂WCH₂MoCH₂Reference
C–H Activation Eₐ (kJ/mol)283441
Thermal Stability (°C)400380320
Catalytic TOF (h⁻¹)12045090

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